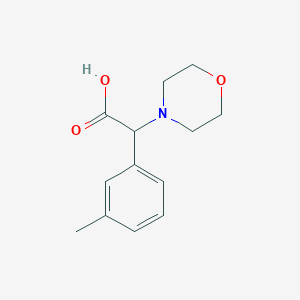

tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl-(2S,6S)-2-(Hydroxymethyl)-6-(Phenylmethoxymethyl)morpholin-4-carboxylat: ist eine komplexe organische Verbindung, die zur Klasse der Morpholin-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen Anwendungen in der pharmazeutischen Chemie, insbesondere als Zwischenprodukte bei der Synthese verschiedener Pharmazeutika.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-Butyl-(2S,6S)-2-(Hydroxymethyl)-6-(Phenylmethoxymethyl)morpholin-4-carboxylat umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg könnte Folgendes beinhalten:

Bildung des Morpholinrings: Dies kann durch die Reaktion von Diethanolamin mit einem geeigneten Alkylierungsmittel erreicht werden.

Einführung der Hydroxymethylgruppe: Dieser Schritt kann die Verwendung von Formaldehyd und einem Reduktionsmittel umfassen.

Anlagerung der Phenylmethoxymethylgruppe: Dies kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Benzylchlorid erfolgen.

Bildung der Carboxylatgruppe: Dieser Schritt könnte die Reaktion des Zwischenprodukts mit tert-Butylchlorformiat umfassen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen verwenden häufig ähnliche Synthesewege, sind aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für Reaktionsbedingungen und den Einsatz von Katalysatoren zur Verbesserung der Ausbeute und Selektivität.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde and a reducing agent.

Attachment of the Phenylmethoxymethyl Group: This can be done through a nucleophilic substitution reaction using benzyl chloride.

Formation of the Carboxylate Group: This step might involve the reaction of the intermediate with tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-(2S,6S)-2-(Hydroxymethyl)-6-(Phenylmethoxymethyl)morpholin-4-carboxylat: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxymethylgruppe kann zu einer Carbonsäure oxidiert werden.

Reduktion: Die Carboxylatgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Phenylmethoxymethylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Das Hauptprodukt wäre die entsprechende Carbonsäure.

Reduktion: Das Hauptprodukt wäre der entsprechende Alkohol.

Substitution: Die Hauptprodukte würden von dem verwendeten Nukleophil abhängen.

Wissenschaftliche Forschungsanwendungen

tert-Butyl-(2S,6S)-2-(Hydroxymethyl)-6-(Phenylmethoxymethyl)morpholin-4-carboxylat: hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich als Vorläufer für Pharmazeutika.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-(2S,6S)-2-(Hydroxymethyl)-6-(Phenylmethoxymethyl)morpholin-4-carboxylat hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Wege könnten die Hemmung oder Aktivierung der Enzymaktivität, die Bindung an Rezeptorstellen oder die Veränderung von zellulären Signalwegen umfassen.

Wirkmechanismus

The mechanism of action of tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl-(2S,6S)-2-(Hydroxymethyl)-6-(Phenylmethoxymethyl)morpholin-4-carboxylat: kann mit anderen Morpholin-Derivaten verglichen werden, wie z. B.:

Morpholin-4-carboxylat: Fehlt die Hydroxymethyl- und Phenylmethoxymethylgruppe, wodurch es weniger komplex ist.

Phenylmorpholin: Enthält eine Phenylgruppe, die direkt an den Morpholinring gebunden ist, was sich in Struktur und Reaktivität unterscheidet.

Hydroxymethylmorpholin: Enthält eine Hydroxymethylgruppe, aber keine Carboxylat- und Phenylmethoxymethylgruppe.

Die Einzigartigkeit von tert-Butyl-(2S,6S)-2-(Hydroxymethyl)-6-(Phenylmethoxymethyl)morpholin-4-carboxylat liegt in seiner spezifischen Kombination funktioneller Gruppen, die einzigartige chemische und biologische Eigenschaften vermitteln können.

Eigenschaften

Molekularformel |

C18H27NO5 |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-15(11-20)23-16(10-19)13-22-12-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3/t15-,16-/m0/s1 |

InChI-Schlüssel |

SDTSUOTTWLJMFI-HOTGVXAUSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@H](O[C@@H](C1)COCC2=CC=CC=C2)CO |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(OC(C1)COCC2=CC=CC=C2)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dien-1-yl}-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B11816024.png)

![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)

![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)](/img/structure/B11816043.png)

![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)

![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)

![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)

![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)